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molecular formula C11H16N2O6 B8557079 Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate CAS No. 61627-49-4

Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate

Cat. No. B8557079
M. Wt: 272.25 g/mol
InChI Key: SJLBWIWZODZURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055570

Procedure details

A solution of 12.8 g (0.1 mole) of 2,2-dimethylimidazolidine-4,5-dione in 70 ml of dimethyl formamide is slowly added dropwise, with stirring, at 20°-30° C to a suspension of 4.8 g (0.2 mole) of sodium hydride in 60 ml of dimethyl formamide. When the uptake of hydrogen has ceased, a solution of 33.4 g (0.2 mole) of bromacetic acid ethyl ester in 30 ml of dimethylformamide is added dropwise at 40°-50° C. After it has been stirred for 1 hour at 80° C, the reaction mixture is evaporated to dryness in vacuo. The residue is washed with ether and taken up in chloroform. The insoluble potassium bromide is filtered off and the chloroform solution evaporated. The residue is recrystallised from n-butanol to yield 7.8 g of colourless crystals with a melting point of 129°-130° C. The infra-red and nuclear magnetic resonance spectra confirm the presumed structure and the results of the elemental analysis are:
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33.4 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[C:4](=[O:8])[NH:3]1.[H-].[Na+].[H][H].[CH2:14]([O:16][C:17](=[O:20])[CH2:18]Br)C>CN(C)C=O>[CH3:14][O:16][C:17]([CH2:18][N:3]1[C:4](=[O:8])[C:5](=[O:7])[N:6]([CH2:18][C:17]([O:16][CH3:14])=[O:20])[C:2]1([CH3:9])[CH3:1])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
CC1(NC(C(N1)=O)=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
33.4 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After it has been stirred for 1 hour at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness in vacuo
WASH
Type
WASH
Details
The residue is washed with ether
FILTRATION
Type
FILTRATION
Details
The insoluble potassium bromide is filtered off
CUSTOM
Type
CUSTOM
Details
the chloroform solution evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from n-butanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)CN1C(N(C(C1=O)=O)CC(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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